molecular formula C6H11NO2 B144004 5-(hydroxymethyl)-3-methylpyrrolidin-2-one CAS No. 138078-58-7

5-(hydroxymethyl)-3-methylpyrrolidin-2-one

Cat. No.: B144004
CAS No.: 138078-58-7
M. Wt: 129.16 g/mol
InChI Key: RGDBSLYLHPZEME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(hydroxymethyl)-3-methylpyrrolidin-2-one is a heterocyclic organic compound with the molecular formula C6H11NO2. It is a derivative of pyrrolidinone, featuring a hydroxymethyl group at the 5-position and a methyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(hydroxymethyl)-3-methylpyrrolidin-2-one can be achieved through several methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-(hydroxymethyl)-3-methylpyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5-(hydroxymethyl)-3-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological outcomes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Pyrrolidin-2-one
  • 3-Iodopyrrole
  • Pyrrolone
  • Pyrrolidinone derivatives

Uniqueness

5-(hydroxymethyl)-3-methylpyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrrolidinone derivatives, it exhibits enhanced reactivity and potential for diverse applications .

Properties

CAS No.

138078-58-7

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

5-(hydroxymethyl)-3-methylpyrrolidin-2-one

InChI

InChI=1S/C6H11NO2/c1-4-2-5(3-8)7-6(4)9/h4-5,8H,2-3H2,1H3,(H,7,9)

InChI Key

RGDBSLYLHPZEME-UHFFFAOYSA-N

SMILES

CC1CC(NC1=O)CO

Canonical SMILES

CC1CC(NC1=O)CO

Origin of Product

United States

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